molecular formula C14H21BrO B8405521 1-(3-Bromophenyl)octanol

1-(3-Bromophenyl)octanol

Cat. No.: B8405521
M. Wt: 285.22 g/mol
InChI Key: SDOXRNBLXWVDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromophenyl)octanol is a brominated aromatic alcohol featuring an octyl chain attached to a 3-bromophenyl group. The bromine substituent on the phenyl ring enhances lipophilicity and may influence electronic interactions, while the octanol chain likely increases hydrophobicity compared to shorter-chain analogs. These characteristics are critical in determining solubility, bioavailability, and interactions in biological systems .

Properties

Molecular Formula

C14H21BrO

Molecular Weight

285.22 g/mol

IUPAC Name

1-(3-bromophenyl)octan-1-ol

InChI

InChI=1S/C14H21BrO/c1-2-3-4-5-6-10-14(16)12-8-7-9-13(15)11-12/h7-9,11,14,16H,2-6,10H2,1H3

InChI Key

SDOXRNBLXWVDEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C1=CC(=CC=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Cytotoxicity of Halogenated Chalcones

Chalcone derivatives with 3-bromophenyl groups demonstrate notable cytotoxic effects against cancer cells:

  • (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (Compound 3): IC₅₀ = 42.22 μg/mL against MCF-7 breast cancer cells .
  • (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (Compound 4): IC₅₀ = 22.41 μg/mL, highlighting the enhanced activity from bulky substituents .

Mechanistic Insights:

  • Lipophilicity (log Kow) and alkylating/carbamoylating activities are critical determinants of therapeutic index and toxicity, as observed in nitrosoureas .

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